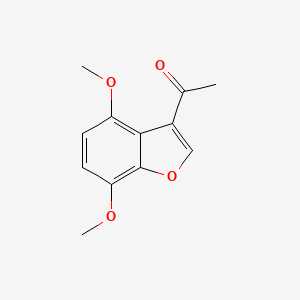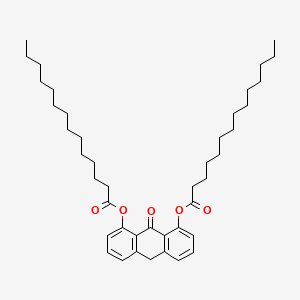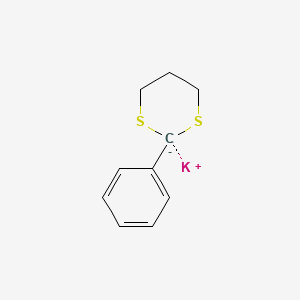
1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked through a central 2-chloropropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 2-chloropropane under specific conditions. The reaction is generally carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropane moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxybenzene groups, resulting in the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroxy derivatives and other reduced forms.
科学的研究の応用
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethylbenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethoxybenzene)
Uniqueness
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is unique due to the presence of butoxy groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, reactivity, and potential biological activities compared to similar compounds with different substituents.
特性
CAS番号 |
62897-58-9 |
|---|---|
分子式 |
C23H31ClO2 |
分子量 |
374.9 g/mol |
IUPAC名 |
1-butoxy-4-[1-(4-butoxyphenyl)-2-chloropropyl]benzene |
InChI |
InChI=1S/C23H31ClO2/c1-4-6-16-25-21-12-8-19(9-13-21)23(18(3)24)20-10-14-22(15-11-20)26-17-7-5-2/h8-15,18,23H,4-7,16-17H2,1-3H3 |
InChIキー |
PHEHYMDNUTWNJH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)












![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)
